While there are no papers specifically describing the synthesis of (2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine itself, its presence is implied in the synthetic pathways of several antifungal azole compounds. These pathways typically involve the use of 2,4-difluorophenyl-containing precursors, such as (2R,3S)-2-(2,4-difluorophenyl)-3-methyloxirane-2-methanol, which undergoes ring-opening reactions with 1H-1,2,4-triazole or other nucleophiles. [ [], [], [] ]
For example, the synthesis of (2S,3R)-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)-1-butanenitrile, a key intermediate for a new antifungal agent, involves a regioselective ring-opening reaction of a trisubstituted oxirane (likely derived from a 2,4-difluorophenyl precursor) with in situ generated LiCN. [ [] ] This suggests that (2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine or similar structures could be synthesized through analogous pathways by employing 1-methyl-1H-imidazole as the nucleophile instead of 1H-1,2,4-triazole.
The mechanism of action of (2,4-difluorophenyl)(1-methyl-1H-imidazol-2-yl)methanamine is not directly addressed in the provided literature. Its derivatives, particularly antifungal azoles, exert their activity primarily through the inhibition of fungal cytochrome P450 enzymes, specifically lanosterol 14α-demethylase. [ [], [] ]
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2